molecular formula C17H15NO2 B1587435 2-(9H-Carbazol-9-yl)ethyl acrylate CAS No. 6915-68-0

2-(9H-Carbazol-9-yl)ethyl acrylate

Cat. No. B1587435
CAS RN: 6915-68-0
M. Wt: 265.31 g/mol
InChI Key: KOHMQTTZAWPDNE-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-yl)ethyl acrylate, also known as CEA, is an organic compound belonging to the family of carbazole derivatives. It is a colorless liquid with a strong smell and a melting point of -20°C. CEA is widely used in the synthesis of various organic compounds, as it is a versatile building block for a variety of reactions. Its ability to form covalent bonds with other molecules makes it a valuable reagent in the synthesis of organic compounds.

Scientific Research Applications

Optical Properties and Photopolymerization

Carbazole-based compounds, including those related to 2-(9H-Carbazol-9-yl)ethyl acrylate, have been explored for their optical properties and applications in photopolymerization. One study synthesized carbazole-based dyes containing aldehyde and cyanoacetic acid groups for potential use as dyes or photosensitizers. These compounds exhibited significant absorption peaks and were found suitable for photopolymerization applications due to their molecular structure and electronic transitions (Abro et al., 2017).

Dye-Sensitized Solar Cells

Carbazole derivatives have been utilized in the fabrication of high-efficiency dye-sensitized solar cells (DSSCs). A study focused on creating new metal-free organic dyes using a donor-donor/π-spacer-acceptor architecture, which included N-hexyl carbazole and triphenylamine. These dyes demonstrated significant photovoltaic properties, leading to notable improvements in power conversion efficiency of the DSSCs (Saritha et al., 2017).

Photorefractive Materials

Carbazole-based acrylate polymers have been developed as novel photorefractive materials. These materials are designed to incorporate electro-optic chromophores and photoconductive moieties, making them promising candidates for applications in photorefractive devices. The copolymers showed potential for producing photoluminescence, making them suitable for use in optical applications (Bogdał et al., 2006).

Electrochromic Properties

The electrochromic properties of carbazole derivatives are also a significant area of research. A study on poly(2-(9H-carbazol-9-yl) acetic acid) thin films demonstrated their potential in electrochromic applications. These films exhibited color changes upon oxidation and reduction, indicating their utility in electrochromic devices (Elkhidr et al., 2021).

Organic Light Emitting Devices

Carbazole derivatives have been employed in the development of organic light-emitting devices (OLEDs). Research on poly(2-(N-carbazolyl)ethyl acrylate) showed that this polymer could host wide-bandgap phosphors, leading to high-efficiency OLEDs with impressive luminous efficiency (Lessard et al., 2015).

properties

IUPAC Name

2-carbazol-9-ylethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHMQTTZAWPDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69678-49-5
Record name 2-(9-Carbazolyl)ethyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69678-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50391339
Record name 2-(9H-Carbazol-9-yl)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Carbazol-9-yl)ethyl acrylate

CAS RN

6915-68-0
Record name 2-(9H-Carbazol-9-yl)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9H-Carbazol-9-yl)ethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Gulfidan, E Sefer, S Koyuncu, MH Acar - Polymer, 2014 - Elsevier
A series of carbazole-based monomers and their corresponding polymers with various spacer units were synthesized and coated onto ITO-glass surface via an electrochemical cross-…
Number of citations: 8 www.sciencedirect.com
Y Umemoto, SH Kim, RC Advincula… - Japanese Journal of …, 2010 - iopscience.iop.org
With the aim of controlling the interface between an inorganic electrode and an organic layer, a surface-initiated vapor deposition polymerization method was employed to prepare …
Number of citations: 12 iopscience.iop.org
高田健司 - 2015 - eprints.lib.hokudai.ac.jp
Webster and Sogah developed the concept of group transfer polymerization (GTP) in 1983, one of the important living polymerization methods, and the GTP of (meth) acrylates …
Number of citations: 5 eprints.lib.hokudai.ac.jp
D Gülfidan - 2012 - core.ac.uk
Today, fossil fuels are running out and are held responsible for the global warming because of the increased concentration of carbon dioxide in the earth‟ s atmosphere. …
Number of citations: 2 core.ac.uk
臼井博明 - 電気学会論文誌C (電子・情報・システム部門誌), 2015 - jstage.jst.go.jp
Interface between inorganic electrode and organic layer bears various problems, such as poor adhesion strength and charge injection barrier due to inconsistency in physicochemical …
Number of citations: 1 www.jstage.jst.go.jp

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